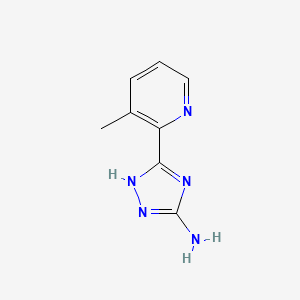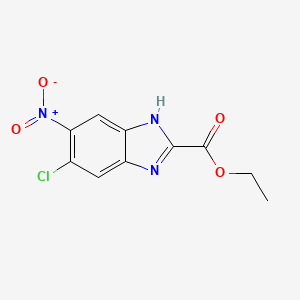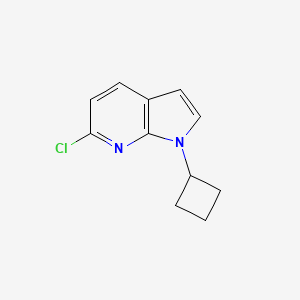
1-(1-Bromovinyl)-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromovinyl)-4-ethylbenzene is an organic compound that belongs to the class of brominated vinylbenzenes. This compound is characterized by the presence of a bromine atom attached to a vinyl group, which is further connected to a benzene ring substituted with an ethyl group. The molecular formula of this compound is C10H11Br.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-ethylbenzene can be synthesized through various methods. One common method involves the bromination of 4-ethylstyrene using bromine in the presence of a catalyst. The reaction typically takes place at low temperatures to ensure selective bromination at the vinyl position .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromovinyl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions typically occur under anhydrous conditions and in the presence of a suitable solvent, such as tetrahydrofuran (THF).
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., HBr) are commonly used. These reactions often require a catalyst, such as palladium or platinum, to proceed efficiently.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted vinylbenzenes, depending on the nucleophile used.
Addition Reactions: Products include dihalides or halohydrins, depending on the electrophile and reaction conditions.
Oxidation Reactions: Products include epoxides, ketones, or alcohols, depending on the oxidizing agent and reaction conditions.
Applications De Recherche Scientifique
1-(1-Bromovinyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation reactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the bromovinyl moiety.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Bromovinyl)-4-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group are key functional groups that participate in various chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the vinyl group towards electrophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Bromovinyl)benzene: Similar to 1-(1-Bromovinyl)-4-ethylbenzene but lacks the ethyl group on the benzene ring.
1-(1-Chlorovinyl)-4-ethylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
1-(1-Bromovinyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the bromovinyl and ethyl groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications. The ethyl group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions compared to similar compounds .
Propriétés
Formule moléculaire |
C10H11Br |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,2-3H2,1H3 |
Clé InChI |
CGEKFHFUBYGZAI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)




